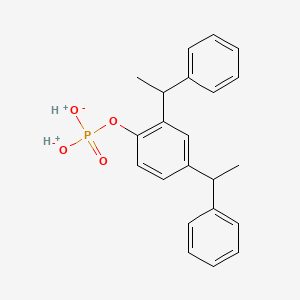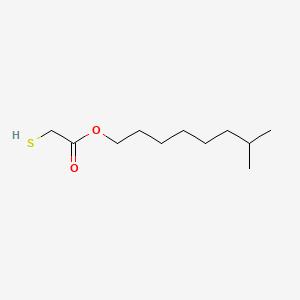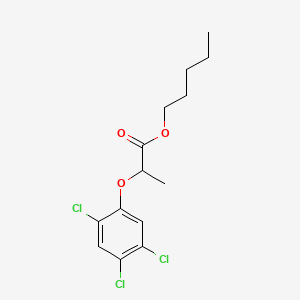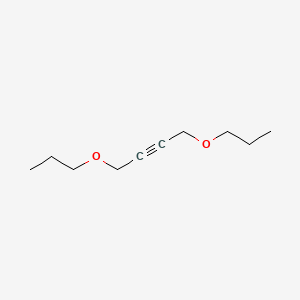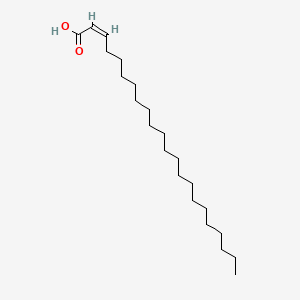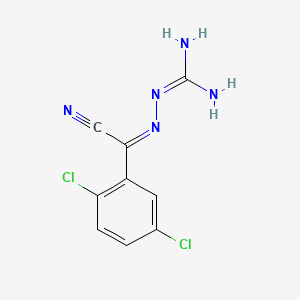
3-(Cyano(2,5-dichlorophenyl)methylene)carbazamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyano(2,5-dichlorophenyl)methylene)carbazamidine is a complex organic compound characterized by its unique structure, which includes a cyano group, dichlorophenyl group, and a carbazamidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyano(2,5-dichlorophenyl)methylene)carbazamidine typically involves the reaction of 2,5-dichlorobenzaldehyde with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyano(2,5-dichlorophenyl)methylene)carbazamidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Applications De Recherche Scientifique
3-(Cyano(2,5-dichlorophenyl)methylene)carbazamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Cyano(2,5-dichlorophenyl)methylene)carbazamidine involves its interaction with molecular targets such as enzymes and receptors. The cyano group and dichlorophenyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Cyano(2,4-dichlorophenyl)methylene)carbazamidine
- 3-(Cyano(3,5-dichlorophenyl)methylene)carbazamidine
Uniqueness
3-(Cyano(2,5-dichlorophenyl)methylene)carbazamidine is unique due to the specific positioning of the cyano and dichlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
94213-25-9 |
|---|---|
Formule moléculaire |
C9H7Cl2N5 |
Poids moléculaire |
256.09 g/mol |
Nom IUPAC |
(1Z)-2,5-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide |
InChI |
InChI=1S/C9H7Cl2N5/c10-5-1-2-7(11)6(3-5)8(4-12)15-16-9(13)14/h1-3H,(H4,13,14,16)/b15-8+ |
Clé InChI |
SDJPBBPBSADWBX-OVCLIPMQSA-N |
SMILES isomérique |
C1=CC(=C(C=C1Cl)/C(=N/N=C(N)N)/C#N)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=NN=C(N)N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)
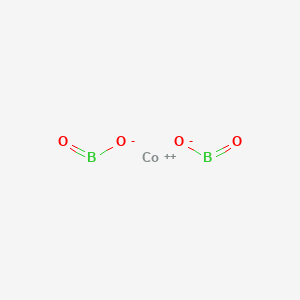
![[[(Aminocarbonyl)amino]carbonyl]oxamide](/img/structure/B15177478.png)
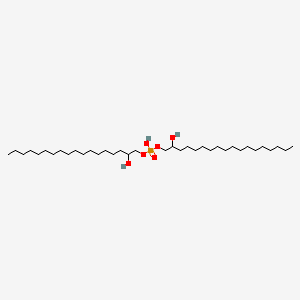
![[trans(trans)]-4,4'-Bis(4-pentylcyclohexyl)biphenyl](/img/structure/B15177492.png)
